4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13BrClN3O2S and its molecular weight is 450.74. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects. It may inhibit pro-inflammatory pathways, making it a potential candidate for drug development in conditions like arthritis, inflammatory bowel disease, or dermatitis .
- Analgesic Activity : Preliminary studies indicate that it might have analgesic properties. Investigating its mechanism of action could lead to novel pain management strategies .
- Cholinesterase Inhibition : The compound has been evaluated for its cholinesterase inhibitory activity. Understanding its interaction with acetylcholinesterase (AChE) could be relevant for Alzheimer’s disease research .
Materials Science and Coordination Chemistry
- Starting Material for Bipyrazole Synthesis : Researchers have used 4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide as a starting material in the synthesis of 1,4’-bipyrazoles .
- Hexacoordinate Complexes : The compound reacts with dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes. These complexes could have applications in materials science and catalysis .
Biochemical Studies and Enzyme Inhibition
- AChE Inhibition : The compound significantly reduces acetylcholinesterase (AChE) levels. Further investigations into its binding affinity and selectivity could contribute to the development of AChE inhibitors .
- Ulcerogenic Index Assessment : Researchers have compared its ulcerogenic index with standard drugs like indomethacin and celecoxib. This information is valuable for understanding its safety profile .
properties
IUPAC Name |
4-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S/c19-12-6-4-11(5-7-12)18(24)21-17-15-9-26(25)10-16(15)22-23(17)14-3-1-2-13(20)8-14/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQADPCFQXRGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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